molecular formula C14H12N6 B10870715 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine

3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine

Cat. No.: B10870715
M. Wt: 264.29 g/mol
InChI Key: LQVWAQYMWOAURD-GIJQJNRQSA-N
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Description

3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine: is a complex organic compound that features a phthalazine ring linked to a pyridine ring through a carbohydrazonoyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine typically involves the following steps:

    Formation of the Phthalazinylidene Intermediate: This step involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazinylidene.

    Coupling with Pyridine Derivative: The phthalazinylidene intermediate is then reacted with a suitable pyridine derivative under controlled conditions to form the desired compound.

Reaction Conditions: : The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like ethanol or dimethylformamide (DMF) are commonly used, and the reactions are often catalyzed by acids or bases, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phthalazinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and coordination complexes.

Medicine: : Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: : The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinecarboxamide
  • 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinecarboxylic acid

Comparison

  • Uniqueness : The presence of the carbohydrazonoyl bridge linking the phthalazine and pyridine rings is a unique feature that distinguishes it from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets.
  • Properties : The specific arrangement of functional groups in 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine can result in different chemical and physical properties compared to its analogs, affecting its solubility, stability, and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

IUPAC Name

N-[(E)-(2-aminopyridin-3-yl)methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C14H12N6/c15-13-11(5-3-7-16-13)9-18-20-14-12-6-2-1-4-10(12)8-17-19-14/h1-9H,(H2,15,16)(H,19,20)/b18-9+

InChI Key

LQVWAQYMWOAURD-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NN=C2N/N=C/C3=C(N=CC=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN=CC3=C(N=CC=C3)N

Origin of Product

United States

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